molecular formula C21H27N3O B5350984 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B5350984
M. Wt: 337.5 g/mol
InChI Key: WJJHNQBJQUPJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. Piperazine derivatives often interact with neurotransmitter receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide include other piperazine derivatives such as:

These compounds share similar structural features but may differ in their specific biological activities and applications

Properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16-8-6-10-20(18(16)3)24-13-11-23(12-14-24)15-21(25)22-19-9-5-4-7-17(19)2/h4-10H,11-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJHNQBJQUPJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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